

Application Notes and Protocols for In Vivo Delivery of Donecopride

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Compound of Interest

Compound Name: Donecopride

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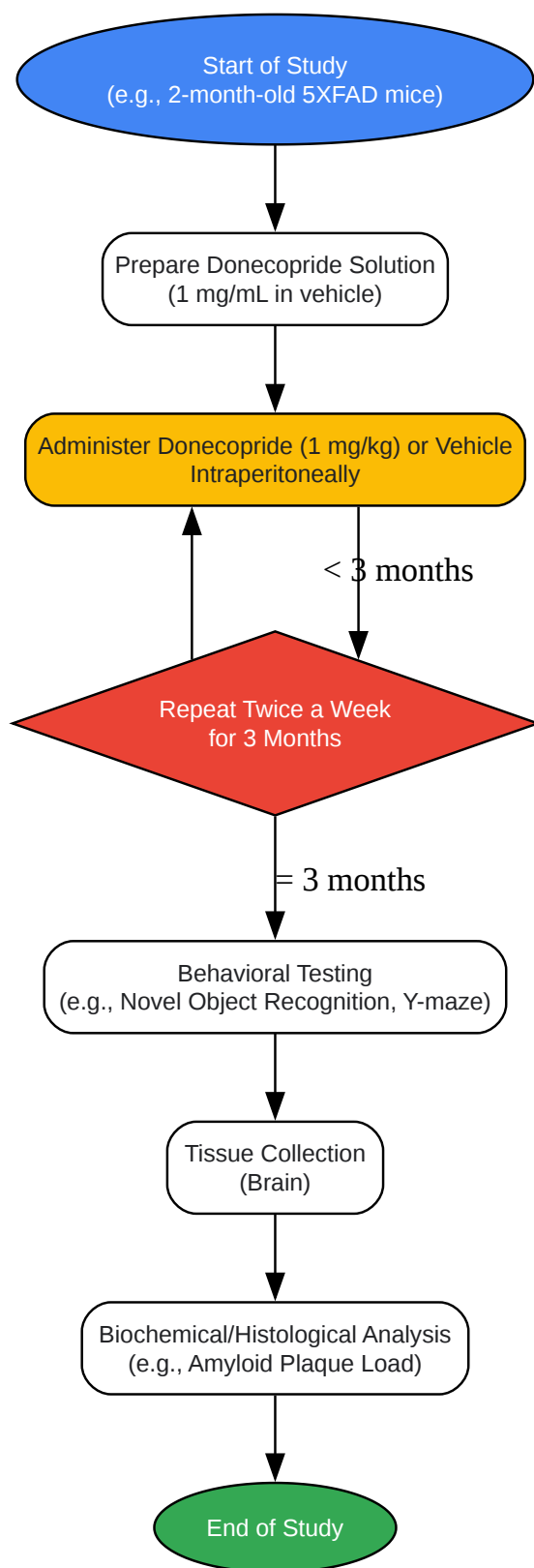
Introduction

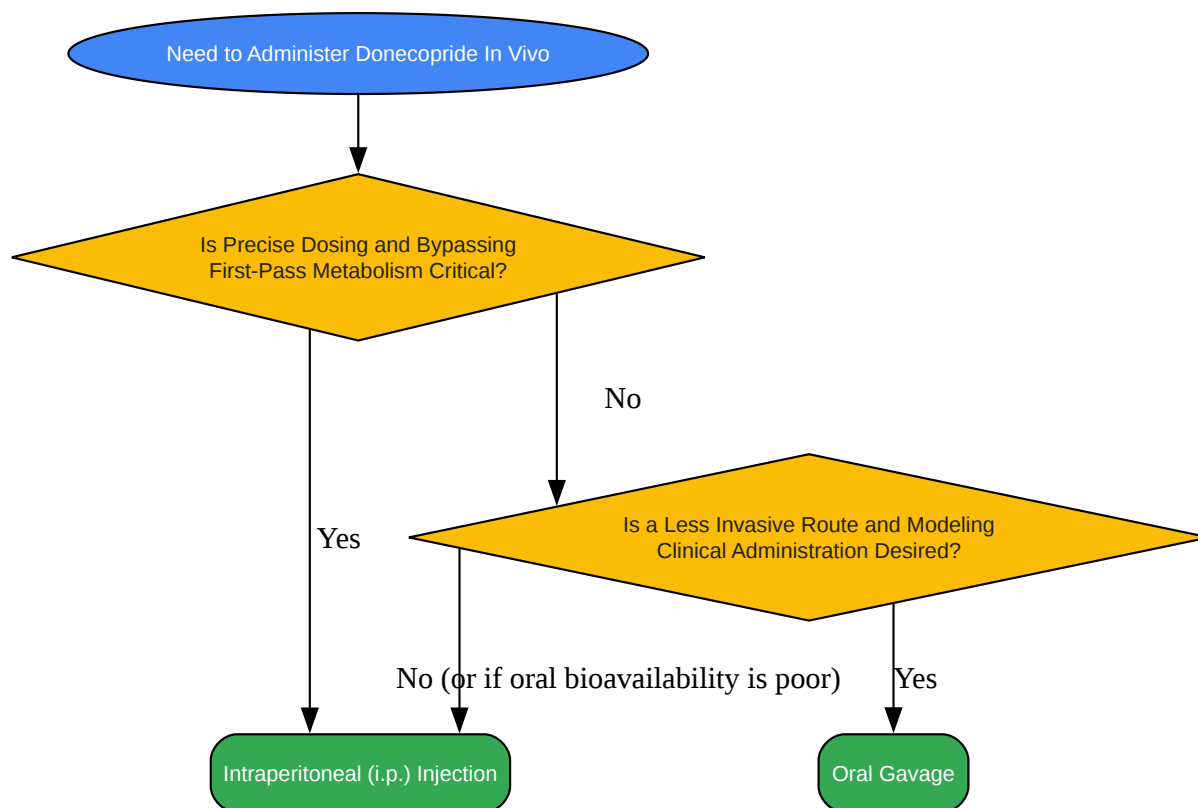
Donecopride is a promising pleiotropic compound with potential therapeutic applications in Alzheimer's disease (AD). Its mechanism of action involves a dual functionality: it acts as a potent acetylcholinesterase (AChE) inhibitor and a partial agonist of the serotonin 5-HT₄ receptor.[1][2] This dual action is thought to provide both symptomatic relief by enhancing cholinergic neurotransmission and potential disease-modifying effects by promoting the non-amyloidogenic processing of amyloid precursor protein (APP).[1][3] In vivo studies have demonstrated **Donecopride**'s efficacy in improving cognitive function and reducing amyloid pathology in mouse models of AD.[1][4]

These application notes provide detailed protocols for the in vivo delivery of **Donecopride** via intraperitoneal injection and oral gavage, based on published preclinical studies. Additionally, it summarizes the available data on its biological activity and highlights key considerations for its use in experimental settings.

Mechanism of Action

Donecopride's therapeutic potential stems from its ability to simultaneously target two key pathways implicated in Alzheimer's disease.





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References

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